N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
Description
N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide is a piperidine-based dicarboxamide derivative characterized by two distinct substituents:
- N1-substituent: 4-ethoxyphenyl group (electron-donating ethoxy moiety at the para position).
- N4-substituent: 2,2,2-trifluoroethyl group (highly electronegative trifluoromethyl group).
Properties
IUPAC Name |
1-N-(4-ethoxyphenyl)-4-N-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O3/c1-2-26-14-5-3-13(4-6-14)22-16(25)23-9-7-12(8-10-23)15(24)21-11-17(18,19)20/h3-6,12H,2,7-11H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJLVIIAAJXXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the ethoxyphenyl group, and the incorporation of the trifluoroethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxyphenyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Functional Differences
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
The 2,2,2-trifluoroethyl substituent at N4 provides strong electronegativity and metabolic stability, contrasting with the 2-(pyridin-4-yl)ethyl group in Compound 8a, which may facilitate π-π stacking but reduce resistance to enzymatic degradation .
Corrosion Inhibition: The monosubstituted N1-(3-methylphenyl)piperidine-1,4-dicarboxamide showed efficacy as a corrosion inhibitor in acidic environments via adsorption on steel surfaces. The target compound’s trifluoroethyl group may reduce such utility due to increased hydrophobicity, though this remains speculative .
Biological Activity
N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : C17H22F3N3O3
- CAS Number : 1235381-11-9
- Molecular Weight : 373.3701 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, impacting various signaling pathways. The trifluoroethyl group enhances lipophilicity, which may facilitate better membrane penetration and bioavailability.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various cell models . This suggests that this compound could also exhibit similar effects.
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through various derivatives. For example, studies on pyrazole carboxamides have shown effectiveness against several pathogenic fungi . The mechanism often involves disruption of cellular integrity and inhibition of growth.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of piperidine derivatives against human cancer cell lines. The results indicated that compounds with similar functional groups to this compound exhibited IC50 values in the low micromolar range against multiple cancer types .
Study 2: Inflammatory Response Modulation
In vitro studies showed that a related compound significantly reduced LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways. This finding supports the hypothesis that this compound could similarly modulate inflammatory responses .
Summary Table of Biological Activities
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Antitumor | Significant (IC50 < 10 µM) | Inhibition of BRAF(V600E), EGFR pathways |
| Anti-inflammatory | Moderate | Inhibition of TNF-α and NO production |
| Antimicrobial | Effective against fungi | Disruption of cell membrane integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
